molecular formula C14H17NO6 B215574 Dimethyl5-[(ethoxyacetyl)amino]isophthalate

Dimethyl5-[(ethoxyacetyl)amino]isophthalate

Katalognummer B215574
Molekulargewicht: 295.29 g/mol
InChI-Schlüssel: MOLIGXBUDWPYSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl5-[(ethoxyacetyl)amino]isophthalate is a chemical compound that belongs to the family of phthalic acid derivatives. It is commonly used in scientific research as a building block for the synthesis of various organic compounds. The compound is also known by its chemical formula C14H17NO6.

Wirkmechanismus

The mechanism of action of Dimethyl5-[(ethoxyacetyl)amino]isophthalate is not well understood. However, studies suggest that the compound can interact with biological macromolecules such as proteins and DNA, leading to altered cellular functions.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cytotoxicity in cancer cells. The compound has also been shown to exhibit anti-inflammatory properties and can inhibit the growth of certain bacteria.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using Dimethyl5-[(ethoxyacetyl)amino]isophthalate in lab experiments is its versatility. The compound can be used as a building block for the synthesis of various organic compounds. However, one of the limitations of using the compound is its potential toxicity, which can affect the results of certain experiments.

Zukünftige Richtungen

There are several future directions for the use of Dimethyl5-[(ethoxyacetyl)amino]isophthalate in scientific research. One of the potential applications is in the development of new fluorescent probes for bioimaging and sensing. The compound can also be used in the development of new pharmaceuticals and agrochemicals. Further studies are needed to understand the mechanism of action of the compound and its potential applications in various fields of scientific research.
In conclusion, this compound is a versatile compound that finds its application in various fields of scientific research. The compound is used as a building block for the synthesis of various organic compounds and can also exhibit cytotoxicity in cancer cells. However, further studies are needed to understand the mechanism of action of the compound and its potential applications in various fields of scientific research.

Synthesemethoden

The synthesis of Dimethyl5-[(ethoxyacetyl)amino]isophthalate involves the reaction of isophthalic acid with ethyl chloroacetate to form ethyl 5-chloro-2-(chloromethyl) benzoate. The resulting compound is then reacted with ethylene glycol to form dimethyl 5-chloro-2-(2-methoxy-2-oxoethyl) benzoate. Finally, the compound is reacted with ethanolamine to form this compound.

Wissenschaftliche Forschungsanwendungen

Dimethyl5-[(ethoxyacetyl)amino]isophthalate finds its application in various fields of scientific research. It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. The compound is also used in the development of fluorescent probes for bioimaging and sensing.

Eigenschaften

Molekularformel

C14H17NO6

Molekulargewicht

295.29 g/mol

IUPAC-Name

dimethyl 5-[(2-ethoxyacetyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C14H17NO6/c1-4-21-8-12(16)15-11-6-9(13(17)19-2)5-10(7-11)14(18)20-3/h5-7H,4,8H2,1-3H3,(H,15,16)

InChI-Schlüssel

MOLIGXBUDWPYSM-UHFFFAOYSA-N

SMILES

CCOCC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC

Kanonische SMILES

CCOCC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.